molecular formula C₁₆H₁₆Cl₂N₄O₇ B015285 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine CAS No. 3056-18-6

2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Número de catálogo: B015285
Número CAS: 3056-18-6
Peso molecular: 447.2 g/mol
Clave InChI: PYXZXWLFAMZVPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is a purine nucleoside analog. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 of the purine ring and a ribofuranosyl group that is triacetylated at positions 2’, 3’, and 5’.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.

    Medicine: Investigated as a potential therapeutic agent for the treatment of certain cancers and viral infections.

    Industry: Utilized in the development of diagnostic tools and assays for nucleic acid research.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductase .

Comparación Con Compuestos Similares

Similar Compounds

    2,6-Dichloropurine: Lacks the ribofuranosyl group and acetylation.

    9-(2’,3’,5’-Tri-O-acetyl-beta-D-ribofuranosyl)adenine: Similar structure but with adenine instead of 2,6-dichloropurine.

    2,6-Dichloro-9-(beta-D-ribofuranosyl)purine: Lacks the acetyl groups on the ribofuranosyl moiety.

Uniqueness

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is unique due to its combination of chlorination at positions 2 and 6 and the triacetylation of the ribofuranosyl group. This structural configuration enhances its stability and potential biological activity compared to its non-acetylated counterparts .

Actividad Biológica

2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine (often abbreviated as 2,6-DC-TRAP) is a purine nucleoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a dichloropurine core and a tri-O-acetylated ribofuranosyl moiety. Its molecular formula is C16H16Cl2N4O7C_{16}H_{16}Cl_2N_4O_7 with a molecular weight of 447.23 g/mol .

Synthesis

The synthesis of 2,6-DC-TRAP typically involves Vorbrüggen glycosylation techniques, which facilitate the attachment of the ribofuranosyl unit to the dichloropurine scaffold. This method has been optimized to yield high purity and significant quantities of the compound .

Biological Activity Overview

The biological activity of 2,6-DC-TRAP has been investigated in various contexts, including its effects on cancer cell lines and its potential as an antiviral agent. The following sections detail specific findings regarding its efficacy and mechanisms of action.

Antiviral Activity

Research indicates that 2,6-DC-TRAP exhibits antiviral properties, particularly against certain RNA viruses. Studies have shown that it can inhibit viral replication by interfering with nucleic acid synthesis pathways. For instance, the compound demonstrates significant activity against viruses such as HIV and HCV, potentially through its incorporation into viral RNA .

Anticancer Properties

In vitro studies have revealed that 2,6-DC-TRAP possesses cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in HER2-overexpressing breast cancer cells by modulating receptor tyrosine kinase (RTK) signaling pathways. Notably, it exhibits selectivity for cancer cells with aberrant glycosylation patterns, suggesting a targeted mechanism of action .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
SelectivityTargeting cells with aberrant glycosylation

The mechanisms underlying the biological activities of 2,6-DC-TRAP involve several pathways:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleosides, 2,6-DC-TRAP can be incorporated into viral RNA or DNA, leading to premature termination of nucleic acid synthesis.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Modulation of Glycosylation : The presence of the tri-O-acetylated ribofuranosyl moiety may influence glycosylation patterns on proteins involved in cell signaling, further enhancing its selective toxicity towards certain cancer types .

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy against HCV, 2,6-DC-TRAP was administered to infected cell cultures. Results indicated a dose-dependent reduction in viral load, with an IC50 value significantly lower than that observed for standard antiviral agents .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on SKBr3 and MDA-MB-468 breast cancer cell lines demonstrated that treatment with 2,6-DC-TRAP resulted in a marked decrease in cell viability (up to 70% at higher concentrations). Mechanistic studies revealed that this was associated with increased levels of cleaved PARP and activated caspases, indicative of apoptosis .

Propiedades

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXZXWLFAMZVPY-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3056-18-6
Record name 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 3
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Customer
Q & A

Q1: What is the role of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine in the synthesis of 9-(beta-D-arabinofuranosyl)-6-(N α -L-serylamido)-2-chloropurine?

A1: this compound serves as a crucial starting material in the synthesis []. The process involves the condensation of this compound with the methyl ether of L-serine. This reaction is followed by the removal of protective groups and a trans-arabinosylation step using 1-beta-D-arabinofuranosyluracil in the presence of specific enzymes, ultimately yielding the target antitumor agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.